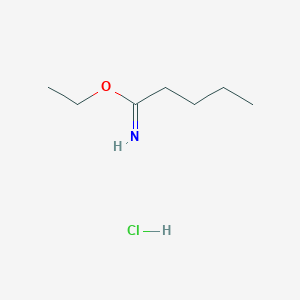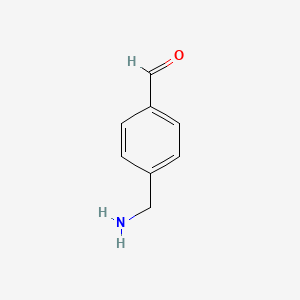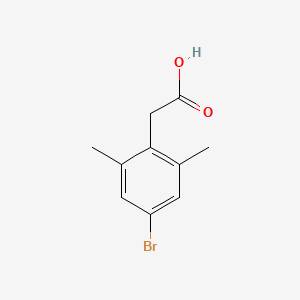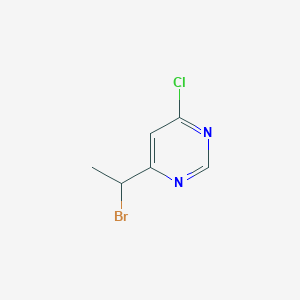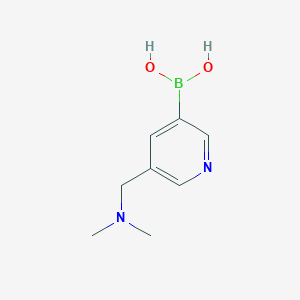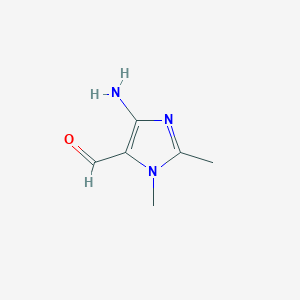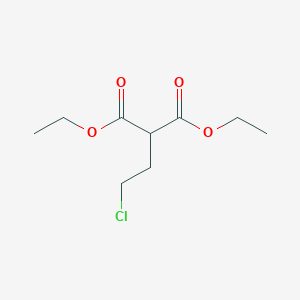
diethyl 2-(2-chloroethyl)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Diethyl 2-(2-chloroethyl)propanedioate can be synthesized through the alkylation of diethyl malonate with 2-chloroethyl chloride. The reaction typically involves the use of a strong base, such as sodium ethoxide, to generate the enolate ion from diethyl malonate. The enolate ion then undergoes nucleophilic substitution with 2-chloroethyl chloride to form the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but may involve optimized reaction conditions and larger-scale equipment to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Diethyl 2-(2-chloroethyl)propanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloroethyl group.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium ethoxide in ethanol is commonly used to generate the enolate ion for nucleophilic substitution reactions.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.
Decarboxylation: Heating the compound in the presence of a suitable catalyst can facilitate decarboxylation.
Major Products Formed
Nucleophilic Substitution: The major product is the substituted malonic ester.
Hydrolysis: The major products are the corresponding carboxylic acids.
Decarboxylation: The major product is the substituted monocarboxylic acid.
科学研究应用
Diethyl 2-(2-chloroethyl)propanedioate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of diethyl 2-(2-chloroethyl)propanedioate involves its conversion to reactive intermediates through nucleophilic substitution and other reactions. The enolate ion generated from the compound can participate in various chemical transformations, leading to the formation of new carbon-carbon bonds and other functional groups . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
相似化合物的比较
Similar Compounds
Diethyl (3-chloropropyl)malonate: Similar in structure but with a different alkyl chain length.
Tris (2-chloroethyl)-orthoformate: Contains multiple chloroethyl groups but differs in its core structure.
Uniqueness
Diethyl 2-(2-chloroethyl)propanedioate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility in organic synthesis and its applications in various fields make it a valuable compound for scientific research and industrial use .
属性
CAS 编号 |
18719-42-1 |
|---|---|
分子式 |
C9H15ClO4 |
分子量 |
222.66 g/mol |
IUPAC 名称 |
diethyl 2-(2-chloroethyl)propanedioate |
InChI |
InChI=1S/C9H15ClO4/c1-3-13-8(11)7(5-6-10)9(12)14-4-2/h7H,3-6H2,1-2H3 |
InChI 键 |
ZBNRVCJGKAZEQW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CCCl)C(=O)OCC |
规范 SMILES |
CCOC(=O)C(CCCl)C(=O)OCC |
Key on ui other cas no. |
18719-42-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



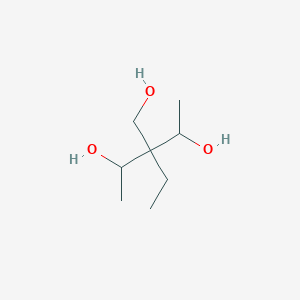
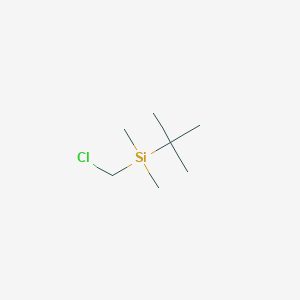
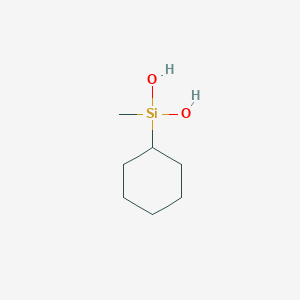
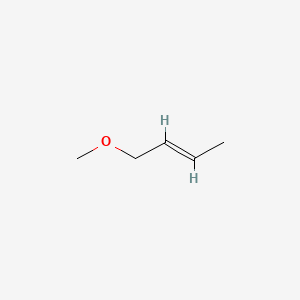
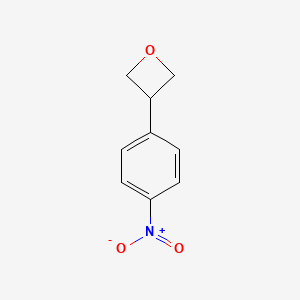
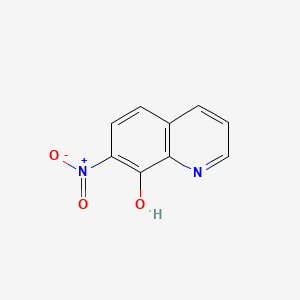
![[1,1'-Biphenyl]-3,4-diamine, 4'-chloro-](/img/structure/B3187991.png)
